Cas no 1361326-43-3 (Letrozole-D4 carbinol Glucuronide)

Letrozole-D4 carbinol Glucuronide 化学的及び物理的性質
名前と識別子
-
- β-D-Glucopyranosiduronic acid, (4-cyanophenyl)(4-cyanophenyl-2,3,5,6-d4)methyl
- Letrozole-D4 carbinol Glucuronide
-
- インチ: 1S/C21H18N2O7/c22-9-11-1-5-13(6-2-11)18(14-7-3-12(10-23)4-8-14)29-21-17(26)15(24)16(25)19(30-21)20(27)28/h1-8,15-19,21,24-26H,(H,27,28)/t15-,16-,17+,19-,21+/m0/s1
- InChIKey: IPWWFVALEDKGPE-BHWDSYMASA-N
- ほほえんだ: C(C1C=CC(C#N)=CC=1)(C1C([H])=C([H])C(C#N)=C([H])C=1[H])O[C@H]1[C@@H]([C@@H](O)[C@H](O)[C@@H](C(=O)O)O1)O
Letrozole-D4 carbinol Glucuronide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | L513501-10mg |
Letrozole-D4 carbinol Glucuronide |
1361326-43-3 | 10mg |
$1378.00 | 2023-05-18 | ||
TRC | L513501-25mg |
Letrozole-D4 carbinol Glucuronide |
1361326-43-3 | 25mg |
$ 1800.00 | 2023-09-07 | ||
TRC | L513501-1mg |
Letrozole-D4 carbinol Glucuronide |
1361326-43-3 | 1mg |
$173.00 | 2023-05-18 | ||
TRC | L513501-5mg |
Letrozole-D4 carbinol Glucuronide |
1361326-43-3 | 5mg |
$661.00 | 2023-05-18 |
Letrozole-D4 carbinol Glucuronide 関連文献
-
Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
Letrozole-D4 carbinol Glucuronideに関する追加情報
Letrozole-D4 Carbinol Glucuronide: A Comprehensive Overview
Letrozole-D4 Carbinol Glucuronide is a compound with the CAS number 1361326-43-3, which represents a specific metabolite derived from the parent drug letrozole. This compound is of significant interest in the field of pharmacology and drug metabolism due to its role in understanding the pharmacokinetics and pharmacodynamics of letrozole, a widely used medication in the treatment of breast cancer. The addition of the "-D4" designation indicates that this compound is a deuterated version, which is often employed in research settings to facilitate tracing and analysis of metabolic pathways.
The structural characterization of Letrozole-D4 Carbinol Glucuronide reveals that it is a glucuronide conjugate, formed through the enzymatic action of UDP-glucuronosyltransferases (UGT) on the carbinol intermediate of letrozole. This metabolic pathway is critical for the elimination of letrozole from the body, as glucuronidation represents one of the primary mechanisms for detoxification and excretion of drugs. The formation of this glucuronide conjugate not only influences the pharmacokinetic profile of letrozole but also provides insights into potential inter-individual variability in drug response, which is essential for personalized medicine approaches.
Recent studies have focused on elucidating the role of Letrozole-D4 Carbinol Glucuronide in the context of drug-drug interactions and its impact on therapeutic outcomes. For instance, research has demonstrated that genetic polymorphisms in UGT enzymes can significantly affect the formation and clearance rates of this metabolite, thereby influencing the efficacy and safety profiles of letrozole therapy. These findings underscore the importance of understanding individual differences in metabolic pathways when optimizing treatment regimens for breast cancer patients.
In addition to its role as a metabolite, Letrozole-D4 Carbinol Glucuronide has emerged as a valuable tool in clinical research for assessing drug metabolism and bioavailability. By utilizing deuterium labeling, researchers can more accurately quantify the extent and rate of letrozole metabolism in vivo, providing critical data for drug development and regulatory submissions. Furthermore, this compound has been instrumental in advancing our understanding of enzyme kinetics and substrate specificity within the UDP-glucuronosyltransferase family.
The application of advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has greatly enhanced our ability to detect and quantify Letrozole-D4 Carbinol Glucuronide in biological matrices. These methods have enabled researchers to investigate its pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion (ADME), under various experimental conditions. Such studies are pivotal for predicting drug behavior in humans and ensuring safe therapeutic use.
Looking ahead, ongoing research into Letrozole-D4 Carbinol Glucuronide continues to explore its potential as a biomarker for monitoring treatment response and predicting patient outcomes. By leveraging insights from metabolomics and systems biology, scientists aim to develop predictive models that can guide clinical decision-making and improve cancer care. Additionally, advancements in computational modeling are being utilized to simulate metabolic pathways involving this compound, offering new avenues for drug design and optimization.
In conclusion, Letrozole-D4 Carbinol Glucuronide represents a critical component in understanding the metabolic fate of letrozole and its therapeutic implications. Through cutting-edge research methodologies and interdisciplinary collaboration, this compound continues to contribute valuable knowledge to the fields of oncology, pharmacology, and personalized medicine. As our understanding deepens, so too does our ability to harness this information for improving patient outcomes and advancing medical science.
1361326-43-3 (Letrozole-D4 carbinol Glucuronide) 関連製品
- 2940951-51-7(2-Ethyloxetane-2-carboxylic acid;lithium salt)
- 2227990-19-2(4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic Acid)
- 24579-70-2(Diethylcarbamic acid)
- 1503778-55-9(3-(1H-pyrazol-4-yl)butanoic acid)
- 2171811-98-4(2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}ethoxy)acetic acid)
- 1823912-15-7(N-METHYL-2-(6-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ETHANAMINE HCL)
- 1804155-67-6(3-(3-Chloropropanoyl)-5-(difluoromethyl)mandelic acid)
- 1690653-33-8(1-{6-methyl-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-2-yl}piperazine)
- 1396805-87-0(3-(2,3-dimethoxyphenyl)-1-(3-hydroxy-3-phenylpropyl)urea)
- 1396798-29-0(N-2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl-1-(4-chlorophenyl)cyclopentane-1-carboxamide)




